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Compound of Interest

3-Amino-4-pyridazinecarboxylic
Compound Name: d
aci

Cat. No.: B112273

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a versatile pharmacophore found in a wide array of biologically active
compounds, exhibiting activities that span from anticancer and anti-inflammatory to
cardiovascular effects. This guide explores the potential biological targets of 3-Amino-4-
pyridazinecarboxylic acid by drawing comparisons with structurally related pyridazine
derivatives that have been investigated for their interactions with specific cellular targets. Due
to the limited publicly available data on the specific biological targets of 3-Amino-4-
pyridazinecarboxylic acid, this document presents a framework for its validation, supported
by experimental data from analogous compounds.

Putative Target Classes and Comparative Analysis

Based on the biological activities of similar pyridazine-containing molecules, several potential
target classes for 3-Amino-4-pyridazinecarboxylic acid can be hypothesized. These include
protein kinases, chromatin remodelers, and fatty acid binding proteins. This section provides a
comparative analysis of the activity of representative pyridazine analogs against these targets,
alongside known inhibitors.

Kinase Inhibition: VEGFR-2 and JNK1

Pyridazine derivatives have been identified as potent inhibitors of various kinases that are
crucial in signal transduction pathways. Vascular Endothelial Growth Factor Receptor 2
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(VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a validated anti-cancer
strategy.[1] c-Jun N-terminal kinases (JNKSs) are involved in cellular responses to stress and

play roles in inflammation and apoptosis.

Table 1: Comparative Inhibitory Activity against VEGFR-2 and JNK1

Compound Target IC50 (pM)
3-Amino-4-
pyridazinecarboxylic acid VEGFR-2 Data not available

Analog (Hypothetical)

Sunitinib VEGFR-2 0.009

Sorafenib VEGFR-2 0.09

3-Amino-4-

pyridazinecarboxylic acid JNK1 Data not available

Analog (Hypothetical)

SP600125 JNK1 0.04

JNK Inhibitor V1II JNK1 0.015

Note: IC50 values for known inhibitors are approximate and can vary based on experimental
conditions.

SMARCAZ2/4 Degradation

The SWI/SNF chromatin remodeling complex, which includes the ATPase subunits SMARCA2
and SMARCAA4, is a critical regulator of gene expression. In some cancers with mutations in
SMARCAA4, the cells become dependent on SMARCAZ for survival, making it an attractive
therapeutic target.[2] Recently, pyridazine derivatives have been incorporated into proteolysis-
targeting chimeras (PROTACS) to induce the degradation of SMARCA2 and SMARCAA4.[3]

Table 2: Comparative Degradation Activity against SMARCA2/4
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Compound Target DC50 (nM) Dmax (%)
3-Amino-6-(2-

hydroxyphenyl)pyridaz

'y yphenylpy SMARCA2 3.0 98
in-4-aryl PROTAC

(A11)[3]

SMARCA4 4.0 98

SMD-3236[4] SMARCA?2 0.5 98
A947[5] SMARCA2 ~10 >90

DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation.

Fatty Acid Binding Protein 4 (FABP4) Inhibition

Fatty Acid Binding Protein 4 (FABP4) is primarily expressed in adipocytes and macrophages
and is involved in lipid metabolism and inflammatory responses.[6] Inhibition of FABP4 is being
explored as a therapeutic strategy for metabolic diseases and cancer.[7] Pyridazinone-based
compounds have been identified as novel scaffolds for FABP4 inhibitors.[8]

Table 3: Comparative Inhibitory Activity against FABP4

Compound Target IC50 (uM)
4-amino pyridazin-3(2H)-one

FABP4 2.97
analog (25a)[9]
BMS309403[10] FABP4 <0.002 (Ki)
Arachidonic Acid (endogenous

FABP4 3.42

ligand)

Note: The value for BMS309403 is the inhibition constant (Ki).

Experimental Protocols for Target Validation
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To validate the potential biological targets of 3-Amino-4-pyridazinecarboxylic acid, a series
of in vitro assays can be employed. The following are detailed protocols for key experiments
related to the putative target classes.

VEGFR-2 Kinase Assay (Luminescence-based)

This assay quantifies the amount of ATP remaining after a kinase reaction. A decrease in
luminescence indicates higher kinase activity (more ATP consumed) and therefore, a more
potent inhibitor will result in a higher luminescent signal.[1]

Materials:

Recombinant Human VEGFR-2

» Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCI2, 0.1 mg/ml BSA, pH 7.5)
o ATP

e Substrate (e.g., Poly(Glu, Tyr) 4:1)

o 3-Amino-4-pyridazinecarboxylic acid (and other test compounds)

o ADP-Glo™ Kinase Assay Kit (Promega)

o White, opaque 96-well plates

o Plate reader capable of luminescence detection

Procedure:

Prepare serial dilutions of 3-Amino-4-pyridazinecarboxylic acid in kinase buffer.

Add 5 pL of the compound dilutions to the wells of a 96-well plate. Include "no inhibitor"
(positive control) and "no enzyme" (blank) controls.

Prepare a master mix containing kinase buffer, ATP, and substrate.

Add 20 pL of the master mix to each well.
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Initiate the reaction by adding 25 pL of diluted VEGFR-2 enzyme to all wells except the
blank.

Incubate the plate at 30°C for 60 minutes.

Stop the kinase reaction and deplete the remaining ATP by adding 25 pL of ADP-Glo™
Reagent. Incubate for 40 minutes at room temperature.

Add 50 pL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent
signal. Incubate for 30 minutes at room temperature.

Measure the luminescence using a plate reader.

Calculate the percentage of inhibition for each compound concentration and determine the
IC50 value.

SMARCA2 Degradation Assay (Western Blot)

This protocol details the analysis of SMARCAZ2 protein levels in cultured cells following

treatment with a potential degrader molecule.[11]

Materials:

Cancer cell line with known SMARCA4 mutation (e.g., NCI-H520)

Cell culture medium and supplements

3-Amino-4-pyridazinecarboxylic acid derivative (as a potential PROTAC)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVDF membranes

Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibodies (anti-SMARCAZ2, anti-GAPDH or B-actin as a loading control)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Imaging system for chemiluminescence detection

Procedure:

Seed cells in 6-well plates and allow them to adhere overnight.

Treat the cells with increasing concentrations of the test compound for 24 hours. Include a
vehicle control (e.g., DMSO).

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Determine the protein concentration of each lysate using the BCA assay.

Normalize the protein concentrations and prepare samples for SDS-PAGE.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-SMARCA2 antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour
at room temperature.

Detect the signal using an ECL substrate and an imaging system.

Strip the membrane and re-probe with an antibody against the loading control.

Quantify the band intensities to determine the extent of SMARCAZ2 degradation.

FABP4 Inhibition Assay (Fluorescence-based)
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This assay measures the displacement of a fluorescent probe from the FABP4 binding pocket

by a test compound. A decrease in fluorescence indicates that the test compound is binding to
FABP4 and displacing the probe.[12]

Materials:

Recombinant Human FABP4

FABP Assay Buffer

Fluorescent Detection Reagent (e.g., ADIFAB2)
3-Amino-4-pyridazinecarboxylic acid (and other test compounds)
Black, 96-well plates

Fluorescence plate reader

Procedure:

Prepare serial dilutions of 3-Amino-4-pyridazinecarboxylic acid in assay buffer.
Add 40 pL of FABP Assay Buffer to each well.

Add 25 pL of FABP4 protein solution to each well (except for blank wells, which receive
assay buffer).

Add 25 pL of the Fluorescent Detection Reagent to each well.
Add 10 pL of the compound dilutions to the respective wells.
Incubate the plate for 10 minutes at room temperature, protected from light.

Measure the fluorescence emission at the appropriate wavelength (e.g., 475 nm) following
excitation (e.g., 370 nm).

Calculate the percentage of inhibition for each compound concentration and determine the
IC50 value.
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Visualizing Pathways and Workflows

To better understand the mechanisms of action and experimental procedures, the following
diagrams are provided.
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Caption: VEGFR-2 signaling pathway and the potential point of inhibition.
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Westemn Blot Workflow for SMARCA2 Degradation
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Caption: Experimental workflow for analyzing SMARCAZ2 protein degradation.
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Caption: Logical relationship for validating targets of the lead compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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